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Compound of Interest

Compound Name: ICL-SIRTO78

Cat. No.: B15552927

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
utilization of ICL-SIRT078, a potent and selective SIRT2 inhibitor, in high-throughput screening
(HTS) and subsequent cell-based assays.

Introduction to ICL-SIRT078

ICL-SIRTO078 is a substrate-competitive inhibitor of Sirtuin 2 (SIRT2), an NAD-dependent
protein deacetylase.[1][2] Discovered through pharmacophore screening, this small molecule
exhibits high selectivity for SIRT2 over other sirtuin isoforms, making it a valuable tool for
investigating the biological roles of SIRT2 and as a potential therapeutic agent.[1] SIRT2 has
been implicated in various cellular processes, and its inhibition is a promising strategy for the
treatment of neurodegenerative diseases, such as Parkinson's disease, and certain types of
cancer.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for ICL-SIRT078 based on
biochemical and cellular assays.
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Parameter Value Target/System Reference
Ki 0.62 +0.15 pM Human SIRT?2 [1]

IC50 1.45 pM Human SIRT2 [3]
Selectivity >50-fold Against SIRTL, [1][3]

SIRT3, SIRT5

Cellular Activity

Induction of a-tubulin

hyperacetylation

MCF-7 breast cancer

cells

[1]

Cellular Activity

Suppression of

proliferation

MCF-7 breast cancer

cells

[1]

Neuroprotective Effect

Significant

Lactacystin-induced
neuronal cell death
model (N27 cells)

[1](2]

Signaling Pathway of SIRT2 and ICL-SIRT078

SIRT2 is a cytoplasmic deacetylase that targets several proteins, with a-tubulin being a well-
established substrate. Deacetylation of a-tubulin by SIRT2 is involved in the regulation of
microtubule dynamics and cell motility. ICL-SIRT078, by inhibiting SIRTZ2, leads to the
hyperacetylation of a-tubulin, which can be used as a biomarker for its cellular activity.
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SIRT2 Signaling Pathway and Inhibition by ICL-SIRT078

ICL-SIRTO78 Acetylated a-tubulin

Deacetylation

Deacetylated a-tubulin

Click to download full resolution via product page
SIRT2 signaling pathway and inhibition by ICL-SIRT078.

Experimental Protocols
High-Throughput Screening for SIRT2 Inhibitors
(Fluorometric Assay)

This protocol describes a generic fluorescence-based HTS assay suitable for identifying SIRT2
inhibitors like ICL-SIRT078.
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High-Throughput Screening Workflow for SIRT2 Inhibitors

Assay Preparation

1. Compound Plating
(100 nL in 384-well plate)

2. SIRT2 Enzyme Addition
(10 pL)

3. Pre-incubation
(15 min at RT)

Reaction

4. Substrate/NAD+ Mix Addition
(10 pL)

l

5. Enzymatic Reaction
(60 min at 37°C)

Detection §& Analysis

6. Developer Addition
(10 pL)

7. Signal Development
(15 min at RT)

8. Read Fluorescence
(Ex/Em = 395/541 nm)

9. Data Analysis
(% Inhibition, IC50)

Click to download full resolution via product page

Workflow for the fluorometric SIRT2 HTS assay.
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Materials:

Recombinant human SIRT2 enzyme

Fluorogenic SIRT2 substrate (e.g., acetylated peptide with a fluorophore and quencher)

NAD+ (Nicotinamide adenine dinucleotide)

Developer solution (containing a protease to cleave the deacetylated substrate)

Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgCI2)

ICL-SIRTO078 or other test compounds

Positive control inhibitor (e.g., Nicotinamide)

DMSO

384-well black, flat-bottom plates

Acoustic liquid handler (optional) and microplate reader with fluorescence capabilities

Procedure:

Compound Plating: Dispense 100 nL of test compounds (dissolved in DMSO) into the wells
of a 384-well plate. Include wells with DMSO only (negative control) and a known SIRT2
inhibitor (positive control).

Enzyme Preparation and Addition: Prepare a solution of SIRT2 enzyme in assay buffer. Add
10 pL of the enzyme solution to each well.

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to
allow for compound-enzyme interaction.

Reaction Initiation: Prepare a substrate/NAD+ mix in assay buffer. Add 10 pL of this mix to
each well to start the deacetylation reaction.

Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
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» Reaction Termination and Signal Development: Add 10 pL of developer solution to each well.
This stops the SIRT2 reaction and initiates the generation of a fluorescent signal.

 Signal Incubation: Incubate the plate for 15 minutes at room temperature, protected from
light.

o Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g.,
Ex/Em = 395/541 nm, but will depend on the specific fluorogenic substrate used).

» Data Analysis: Calculate the percentage of inhibition for each compound relative to the
positive and negative controls. For hit compounds, perform dose-response experiments to
determine the IC50 values.

MCEF-7 Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of ICL-SIRT078 on the proliferation of MCF-7 breast
cancer cells.

Materials:

e MCF-7 cells

e Complete culture medium (e.g., DMEM with 10% FBS)
e ICL-SIRT078

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
o 96-well plates
e Microplate reader

Procedure:
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e Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per
well in 100 pL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

o Compound Treatment: Prepare serial dilutions of ICL-SIRT078 in culture medium. Replace
the medium in the wells with 100 uL of medium containing the desired concentrations of ICL-
SIRT078. Include vehicle-only (DMSO) controls.

e |ncubation: Incubate the cells for 48-72 hours.

e MTT Addition: Add 20 pL of MTT solution to each well and incubate for 3-4 hours at 37°C
until purple formazan crystals are visible.

 Solubilization: Carefully remove the medium and add 150 pL of solubilization solution to each
well. Mix gently to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells and determine the IC50 value for ICL-SIRT078.

Neuroprotection Assay in N27 Cells

This protocol describes a method to evaluate the neuroprotective effects of ICL-SIRT078
against lactacystin-induced cell death in the N27 rat dopaminergic cell line.

Materials:

e N27 cells

e Culture medium (e.g., RPMI 1640 with 10% FBS)

o Lactacystin (proteasome inhibitor)

e ICL-SIRT078

* Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo®)

o 96-well plates
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Procedure:

Cell Seeding: Seed N27 cells in a 96-well plate at an appropriate density and allow them to
adhere and differentiate for 24-48 hours.

Pre-treatment: Treat the cells with various concentrations of ICL-SIRT078 for 1-2 hours
before inducing toxicity.

Toxicity Induction: Add lactacystin to the wells (a pre-determined toxic concentration, e.g., 5-
10 pM) to induce cell death. Include control wells with no lactacystin and wells with
lactacystin and vehicle (DMSO).

Incubation: Incubate the cells for 24-48 hours.

Viability Assessment: Perform a cell viability assay according to the manufacturer's
instructions.

Data Analysis: Compare the viability of cells treated with lactacystin alone to those pre-
treated with ICL-SIRT078 to determine the neuroprotective effect.

Western Blot for a-Tubulin Acetylation

This protocol is to detect the increase in acetylated a-tubulin in cells treated with ICL-SIRT078.

Materials:

MCE-7 or other suitable cells

ICL-SIRTO078

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and
Nicotinamide)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVYDF membrane
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» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-acetylated-a-tubulin and anti-a-tubulin (loading control)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Treatment and Lysis: Treat cells with ICL-SIRT078 at various concentrations for a
specified time (e.g., 24 hours). Lyse the cells in lysis buffer.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the
gel, and transfer the proteins to a membrane.

e Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.
Incubate with the primary antibodies overnight at 4°C.

o Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-
conjugated secondary antibody for 1 hour at room temperature. After further washes, add the
chemiluminescent substrate and capture the signal using an imaging system.

e Analysis: Quantify the band intensities and normalize the acetylated-a-tublin signal to the
total a-tubulin signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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